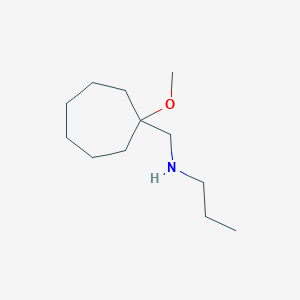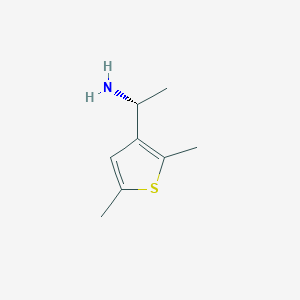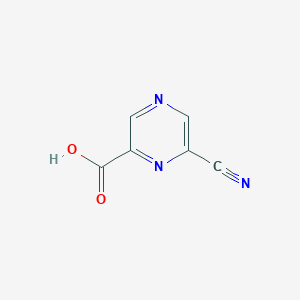
6-Cyanopyrazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyanopyrazine-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyrazine family. Pyrazines are aromatic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The presence of a cyano group at position 6 and a carboxylic acid group at position 2 makes this compound a versatile compound with significant applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Cyanopyrazine-2-carboxylic acid can be synthesized through several methods. One common approach involves the biotransformation of 2-cyanopyrazine using Agrobacterium sp. DSM 6336. This process involves a two-enzyme-step bioconversion, resulting in a high yield of the desired product . Another method includes the chemical synthesis from pyrazine derivatives, where specific functional groups are introduced through controlled reactions .
Industrial Production Methods: Industrial production of this compound often relies on optimized fermentation processes. By developing a fermentation process for the bioconversion of 2-cyanopyrazine, a product concentration of 286 mM (40 g/L) can be achieved . This method is preferred due to its high efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Cyanopyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazinecarboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Thionyl chloride (SOCl2) is used for converting carboxylic acids to acid chlorides.
Major Products:
Oxidation: Pyrazinecarboxylic acids.
Reduction: Aminopyrazine derivatives.
Substitution: Acid chlorides and other substituted pyrazines.
Applications De Recherche Scientifique
6-Cyanopyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-cyanopyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In the context of its antituberculous activity, the compound is believed to inhibit the synthesis of nucleic acids in Mycobacterium tuberculosis, thereby preventing bacterial growth . The exact molecular targets and pathways are still under investigation, but the compound’s ability to interfere with bacterial metabolism is well-documented.
Comparaison Avec Des Composés Similaires
- 2-Pyrazinecarboxylic acid
- 2,3-Pyrazinedicarboxylic acid
- 5-Hydroxypyrazine-2-carboxylic acid
Comparison: 6-Cyanopyrazine-2-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group, which confer distinct chemical properties and reactivity. Compared to 2-pyrazinecarboxylic acid and 2,3-pyrazinedicarboxylic acid, the cyano group in this compound enhances its potential as a precursor for synthesizing more complex molecules . Additionally, its biotransformation to 5-hydroxypyrazine-2-carboxylic acid highlights its versatility in producing valuable intermediates for pharmaceutical applications .
Propriétés
Formule moléculaire |
C6H3N3O2 |
|---|---|
Poids moléculaire |
149.11 g/mol |
Nom IUPAC |
6-cyanopyrazine-2-carboxylic acid |
InChI |
InChI=1S/C6H3N3O2/c7-1-4-2-8-3-5(9-4)6(10)11/h2-3H,(H,10,11) |
Clé InChI |
MIRFYEVWVDYVAM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(C=N1)C(=O)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(oxan-4-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B13644577.png)
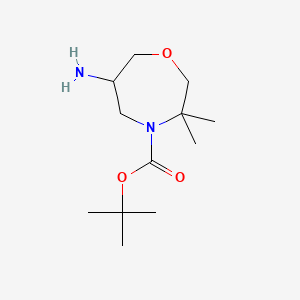
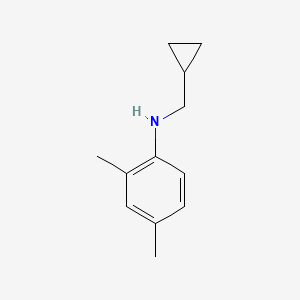
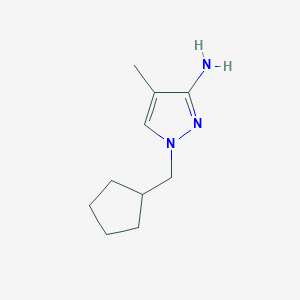
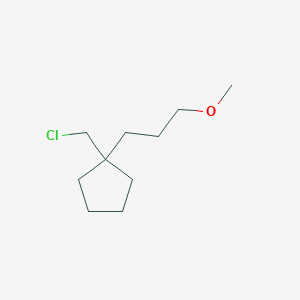
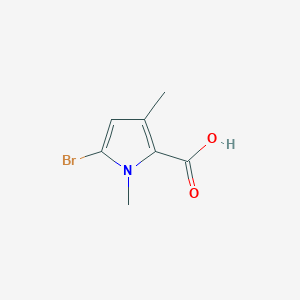
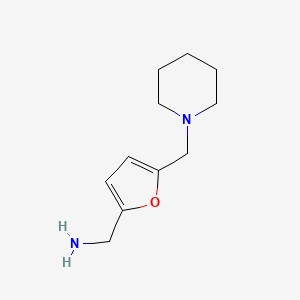
![tert-butyl (4Z)-3,3-dimethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate](/img/structure/B13644617.png)
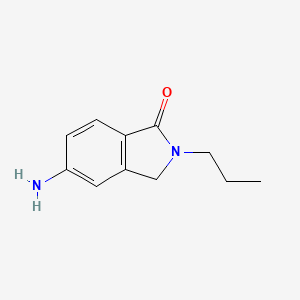
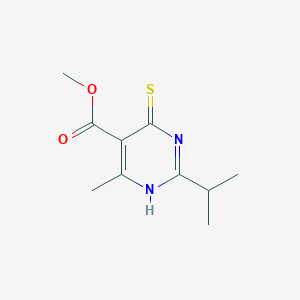
![{4-[(3-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid](/img/structure/B13644629.png)
